N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide
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Overview
Description
N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide is an organic compound with a complex structure that includes a bromophenyl group, a phenylmethylidene group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide typically involves a multi-step process. One common method includes the condensation reaction between 4-bromobenzaldehyde and 3-nitrobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromodiphenyl ether: Similar in structure but lacks the nitrobenzamide group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and exhibits antimicrobial and anticancer activities.
Uniqueness
N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide is unique due to the presence of both the nitrobenzamide and bromophenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of applications in different scientific fields .
Properties
IUPAC Name |
N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-17-11-9-15(10-12-17)19(14-5-2-1-3-6-14)22-23-20(25)16-7-4-8-18(13-16)24(26)27/h1-13H,(H,23,25)/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWHSCKSCRQLS-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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